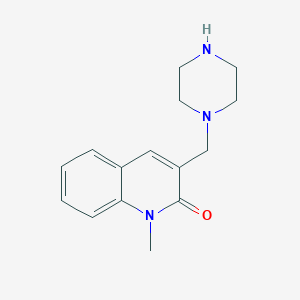
1-methyl-3-(piperazin-1-ylmethyl)quinolin-2(1H)-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-methyl-3-(piperazin-1-ylmethyl)quinolin-2(1H)-one is a heterocyclic compound that features a quinoline core structure with a piperazine moiety attached via a methylene bridge
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-methyl-3-(piperazin-1-ylmethyl)quinolin-2(1H)-one typically involves the following steps:
Starting Material: The synthesis begins with quinoline-2(1H)-one as the core structure.
Methylation: The quinoline-2(1H)-one is methylated at the 1-position using methyl iodide in the presence of a base such as potassium carbonate.
Piperazine Introduction: The methylated quinoline is then reacted with piperazine in the presence of a suitable solvent like ethanol or acetonitrile, under reflux conditions, to introduce the piperazine moiety via a methylene bridge.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and stringent purification techniques such as recrystallization and chromatography.
化学反应分析
Types of Reactions
1-methyl-3-(piperazin-1-ylmethyl)quinolin-2(1H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the piperazine moiety.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in methanol.
Substitution: Alkyl halides or acyl chlorides in the presence of a base.
Major Products
Oxidation: Oxidized derivatives of the quinoline ring.
Reduction: Reduced forms of the quinoline or piperazine moieties.
Substitution: Substituted quinoline or piperazine derivatives.
科学研究应用
1-methyl-3-(piperazin-1-ylmethyl)quinolin-2(1H)-one has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a ligand in receptor binding studies.
Medicine: Explored for its potential therapeutic effects, including antimicrobial, antiviral, and anticancer activities.
Industry: Utilized in the development of new materials with specific electronic or photophysical properties.
作用机制
The mechanism of action of 1-methyl-3-(piperazin-1-ylmethyl)quinolin-2(1H)-one involves its interaction with specific molecular targets, such as enzymes or receptors. The piperazine moiety can enhance binding affinity to these targets, while the quinoline core can participate in various biochemical pathways. The exact pathways and targets depend on the specific application being investigated.
相似化合物的比较
Similar Compounds
1-methyl-3-(piperidin-1-ylmethyl)quinolin-2(1H)-one: Similar structure but with a piperidine moiety instead of piperazine.
1-methyl-3-(morpholin-1-ylmethyl)quinolin-2(1H)-one: Contains a morpholine ring instead of piperazine.
1-methyl-3-(pyrrolidin-1-ylmethyl)quinolin-2(1H)-one: Features a pyrrolidine ring in place of piperazine.
Uniqueness
1-methyl-3-(piperazin-1-ylmethyl)quinolin-2(1H)-one is unique due to the presence of the piperazine moiety, which can confer different pharmacokinetic and pharmacodynamic properties compared to its analogs. This uniqueness can be leveraged in the design of drugs with specific target profiles and reduced side effects.
生物活性
1-Methyl-3-(piperazin-1-ylmethyl)quinolin-2(1H)-one, also known as this compound dihydrochloride, is a synthetic organic compound belonging to the quinoline family. Its unique structure, which includes a quinoline core and a piperazine moiety, has drawn attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry.
- Molecular Formula : C₁₅H₂₁Cl₂N₃O
- Molecular Weight : 330.2 g/mol
- CAS Number : 1807977-35-0
The compound can be synthesized through various methods, including the Skraup synthesis and nucleophilic substitution reactions involving piperazine. This synthesis allows for the introduction of functional groups that can modulate its biological activity .
The biological activity of this compound is primarily attributed to its interaction with specific biological targets, including enzymes and receptors. The compound's ability to bind to these targets can lead to modulation of various physiological processes, making it a candidate for therapeutic applications.
Anticoagulant Activity
Recent studies have demonstrated that derivatives of quinoline compounds exhibit anticoagulant properties. In vitro testing indicated that certain derivatives could inhibit coagulation factors such as Factor Xa and Factor XIa. For instance, one study reported an IC₅₀ value of 2 μM for the most effective Factor XIa inhibitor among similar compounds . This suggests that this compound may possess potential anticoagulant effects.
Anti-inflammatory Activity
Research has also indicated that quinoline derivatives can exhibit anti-inflammatory properties. A study focusing on newly synthesized derivatives showed promising in vivo anti-inflammatory activity, suggesting that modifications in the quinoline structure could enhance this effect. The mechanism involves inhibition of pro-inflammatory cytokines and modulation of immune responses .
Case Studies and Research Findings
属性
IUPAC Name |
1-methyl-3-(piperazin-1-ylmethyl)quinolin-2-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19N3O/c1-17-14-5-3-2-4-12(14)10-13(15(17)19)11-18-8-6-16-7-9-18/h2-5,10,16H,6-9,11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HEGYDBJJTRZJRT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=CC=CC=C2C=C(C1=O)CN3CCNCC3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














